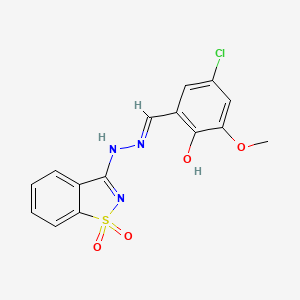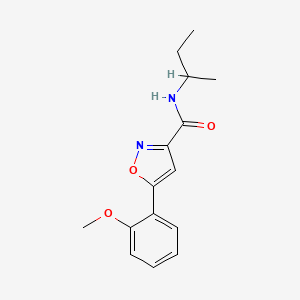![molecular formula C16H23N3O2S B6087360 N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6087360.png)
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. MPTP has been used to model Parkinson's disease in animal studies and has also been used as a tool to study the mechanisms of neurodegeneration.
作用机制
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the cell, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide also causes oxidative stress and mitochondrial dysfunction, leading to cell death.
实验室实验的优点和局限性
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has several advantages as a model for Parkinson's disease. It is selective in its ability to damage dopaminergic neurons in the substantia nigra, making it a useful tool for studying the mechanisms of neurodegeneration. N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide also produces motor symptoms similar to those seen in Parkinson's disease, making it a useful tool for testing potential treatments.
However, there are also limitations to using N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide as a model for Parkinson's disease. N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide does not produce all of the pathological features seen in Parkinson's disease, such as Lewy bodies. Additionally, N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide only produces a transient model of Parkinson's disease, as the dopaminergic neurons can regenerate over time.
未来方向
There are several future directions for research involving N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of research is the development of new treatments for Parkinson's disease. N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been used to test potential treatments, and future research could focus on developing new drugs that are more effective at treating Parkinson's disease.
Another area of research is the role of oxidative stress and mitochondrial dysfunction in neurodegeneration. N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been used to study these mechanisms, and future research could focus on developing new therapies that target these processes.
Overall, N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a useful tool for studying the mechanisms of neurodegeneration and developing new treatments for Parkinson's disease.
合成方法
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxaldehyde with 3-(methylthio)propylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with piperidine-3-carboxylic acid to form N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide.
科学研究应用
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively used in scientific research as a tool to study the mechanisms of neurodegeneration. N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is selective in its ability to damage dopaminergic neurons in the substantia nigra, making it a useful model for Parkinson's disease. N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has also been used to study the role of oxidative stress and mitochondrial dysfunction in neurodegeneration.
属性
IUPAC Name |
N-(3-methylsulfanylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-22-10-4-9-18-16(21)13-6-7-15(20)19(11-13)12-14-5-2-3-8-17-14/h2-3,5,8,13H,4,6-7,9-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXVQCCGZTYEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1CCC(=O)N(C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B6087285.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)

![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)
![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-3-(4-fluoro-3-methylphenyl)-1-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B6087341.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6087353.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)
![3,5-dimethyl-7-(4-methyl-1-piperidinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)